molecular formula C17H14O B8690722 2-Methoxy-7-phenylnaphthalene CAS No. 59115-44-5

2-Methoxy-7-phenylnaphthalene

Cat. No. B8690722
Key on ui cas rn: 59115-44-5
M. Wt: 234.29 g/mol
InChI Key: DICHLDPZMUZMQU-UHFFFAOYSA-N
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Patent
US09018630B2

Procedure details

n-Hydrate of potassium phosphate (34 g, 0.16 mol) and phenylboric acid (3.7 g, 30 mmol) were added to a DMF (350 ml) solution of 7-methoxy-2-naphthyltrifluoromethane sulfonate (6.1 g, 20 mmol). The solution was bubbled with nitrogen for 30 minutes to perform replacement with nitrogen. PdCl2(PPh)2 (0.71 g, 1 mmol) was added, and the solution was heated for 4 hours at 80° C. A saturated ammonium chloride aqueous solution (500 ml) was added to the obtained mixture. Crystals deposited by this operation was filtered out, washed with water (100 ml×3), and dried with an electric dryer (60° C.). The crude product was refined by column chromatography (silica gel, developed with dichloromethane) to obtain 7-phenyl-2-methoxynaphthalene (compound (3)-22), 3.4 g).
[Compound]
Name
n-Hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
[Compound]
Name
7-methoxy-2-naphthyltrifluoromethane sulfonate
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(PPh)2
Quantity
0.71 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.[K+].[K+].[K+].[C:9]1(OB(O)O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[Cl-].[NH4+].CN([CH:24]=[O:25])C>>[C:9]1([C:9]2[CH:14]=[C:13]3[C:12]([CH:14]=[CH:9][C:10]([O:25][CH3:24])=[CH:11]3)=[CH:11][CH:10]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:0.1.2.3,5.6|

Inputs

Step One
Name
n-Hydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
potassium phosphate
Quantity
34 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
3.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)OB(O)O
Name
7-methoxy-2-naphthyltrifluoromethane sulfonate
Quantity
6.1 g
Type
reactant
Smiles
Name
Quantity
350 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
PdCl2(PPh)2
Quantity
0.71 g
Type
reactant
Smiles
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was bubbled with nitrogen for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
was filtered out
WASH
Type
WASH
Details
washed with water (100 ml×3)
CUSTOM
Type
CUSTOM
Details
dried with an electric dryer (60° C.)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C2C=CC(=CC2=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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